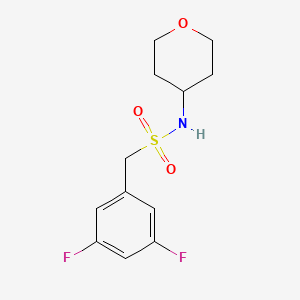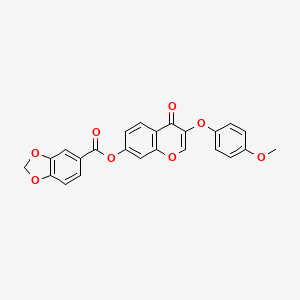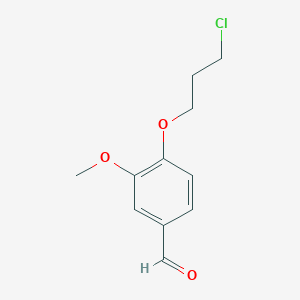
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is an organic compound that features a sulfonamide group attached to a difluorophenyl ring and an oxane (tetrahydropyran) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,5-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the oxane ring: The resulting sulfonamide can then be reacted with oxan-4-yl chloride under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or polymers, due to its unique structural properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to interact with enzymes or receptors. The difluorophenyl ring can enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,4-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- 1-(3,5-Difluorophenyl)-N-(tetrahydro-2H-pyran-4-yl)methanesulfonamide
Comparison: 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxane ring also provides distinct steric and electronic properties compared to similar compounds with different ring systems.
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)-N-(oxan-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-9(6-11(14)7-10)8-19(16,17)15-12-1-3-18-4-2-12/h5-7,12,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZNOYATPWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
![5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2456396.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)

![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)

![6-[(3-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2456407.png)
![6-Amino-4-(4-fluorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2456409.png)



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)
![N-cyclopentyl-4-{[2-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2456416.png)
